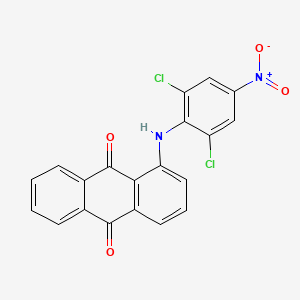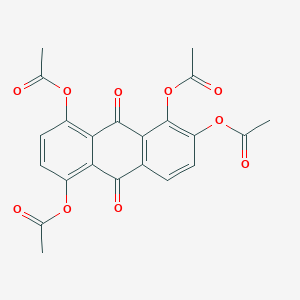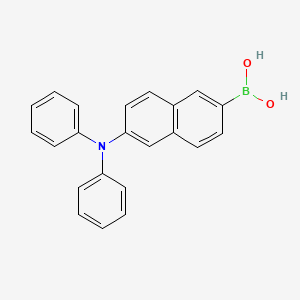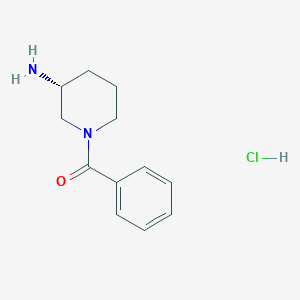![molecular formula C12H11BrN2O B13144254 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylamine with a suitable aldehyde in the presence of a catalyst. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, with visible light irradiation to promote the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can be compared with other similar compounds in the oxazine family, such as:
1,3-Oxazine: Known for its use in the synthesis of aldehydes and as a reagent in organic chemistry.
Benzoxazine: Used in the development of high-performance polymers and materials.
Dioxazine: Known for its application as a pigment and in the synthesis of dyes.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-3-1-2-9(6-10)12-11-7-16-5-4-15(11)8-14-12/h1-3,6,8H,4-5,7H2 |
InChI-Schlüssel |
CKSSCZCPZQPMFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(N=CN21)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)



![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)

